Steric Bulk: N-tert-Butyl vs. N-Alkyl Analogs
The Taft steric substituent constant (Es) quantifies the steric demand of the N-alkyl group on the amine. The tert-butyl group of the title compound has an Es value of −1.54, representing significantly greater steric hindrance than the N-isopropyl (Es = −0.47) and N-methyl (Es = 0) analogs [1]. This steric differential directly impacts the compound's performance in two critical procurement-relevant contexts: (i) regioselectivity during amide coupling with pyrazole-4-carboxylic acid derivatives, where the bulky tert-butyl group minimizes competing diacylation, and (ii) conformational restriction of the methylene-amine linker, which can pre-organize the scaffold for target engagement in enzyme inhibition assays [2].
| Evidence Dimension | Taft steric substituent constant (Es) |
|---|---|
| Target Compound Data | Es = −1.54 (N-tert-butyl) |
| Comparator Or Baseline | N-isopropyl: Es = −0.47; N-methyl: Es = 0 |
| Quantified Difference | ΔEs = 1.07 (vs. isopropyl); ΔEs = 1.54 (vs. methyl) |
| Conditions | Standard Taft scale (reference: methyl = 0) |
Why This Matters
The larger steric parameter directly correlates with reduced off-target acylation and altered conformational sampling in medicinal chemistry campaigns, making the tert-butyl analog the preferred choice when steric shielding of the amine is required.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. View Source
- [2] Hakizimana, E. V. Synthesis, Characterisation and Evaluation of Novel Ferrocene-Thiazole Derivatives as Antiplasmodial Agents. MSc Thesis, Rhodes University, 2017. (Table 1: MMV010539, PCM1-006, PCM1-012 bearing tert-butyl pyrazole) View Source
